2-(methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Propan-1-one Moiety: This step involves the alkylation of the tetrahydroisoquinoline core with a suitable alkyl halide, followed by oxidation to introduce the ketone functionality.
Methylation: The final step involves the methylation of the amino group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one: Lacks the methylamino group, which may affect its biological activity.
2-(ethylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one: Similar structure but with an ethylamino group instead of a methylamino group.
2-(methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-one: The position of the substituents on the tetrahydroisoquinoline ring is different.
Uniqueness
The presence of the methylamino group in 2-(methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one imparts unique chemical and biological properties, making it distinct from its analogs. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
CAS No. |
1247939-56-5 |
---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.